molecular formula C8H15N B594483 2-Cycloocten-1-amine,(S)-(9CI) CAS No. 135268-94-9

2-Cycloocten-1-amine,(S)-(9CI)

Cat. No.: B594483
CAS No.: 135268-94-9
M. Wt: 125.215
InChI Key: XMOAPRFICOTZFP-MRVPVSSYSA-N
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Description

2-Cycloocten-1-amine, (S)-(9CI) is a chiral amine featuring an eight-membered cyclooctene ring with a single double bond and a primary amine group at the 1-position. The (S)-configuration indicates its stereochemical specificity, which may influence its biological activity or molecular interactions. Cyclic amines with (9CI) designations follow the Chemical Abstracts Ninth Collective Index nomenclature, often indicating standardized naming for research and regulatory purposes. Larger rings like cycloocten may exhibit unique strain and reactivity compared to smaller cycloalken-amines, affecting synthesis and applications .

Properties

CAS No.

135268-94-9

Molecular Formula

C8H15N

Molecular Weight

125.215

IUPAC Name

(1S)-cyclooct-2-en-1-amine

InChI

InChI=1S/C8H15N/c9-8-6-4-2-1-3-5-7-8/h4,6,8H,1-3,5,7,9H2/t8-/m1/s1

InChI Key

XMOAPRFICOTZFP-MRVPVSSYSA-N

SMILES

C1CCC=CC(CC1)N

Synonyms

2-Cycloocten-1-amine,(S)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

  • Ring Size and Strain: 2-Cycloocten-1-amine (8-membered): Likely exhibits moderate ring strain compared to smaller cycloalken-amines. Larger rings may adopt flexible conformations, influencing binding interactions. 2-Cyclohexen-1-amine derivatives (6-membered): Lower strain and higher stability. Example: 3-Methyl-2-cyclohexen-1-amine (C₇H₁₃N, MW 111.19) is synthesized with 81% yield via optimized routes . 2-Cyclopenten-1-amine derivatives (5-membered): Higher strain but faster reactivity. Example: N-Ethyl-3-methoxy-1,2-dimethyl-2,4-cyclopentadien-1-amine (C₁₀H₁₇NO, MW 167.25) has multiple substituents enhancing steric effects .
  • Stereochemistry: The (S)-configuration in the target compound may confer enantioselective binding, akin to chiral interactions observed in other amines .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight Ring Size Key Substituents Synthesis Yield Safety Profile
2-Cycloocten-1-amine, (S)-(9CI) (inferred) C₈H₁₃N 123.20 8 None N/A Likely irritant (similar to )
3-Methyl-2-cyclohexen-1-amine (9CI) C₇H₁₃N 111.19 6 3-methyl 81% Moderate toxicity
2-Buten-1-amine, (2E)-(9CI) C₄H₉N 71.12 Acyclic None N/A Severe inhalation risk
2-Methyl-5-isopropyl-2-cyclohexen-1-amine C₁₀H₁₉N 153.26 6 2-methyl, 5-isopropyl N/A Not specified
N-Ethyl-3-methoxy-1,2-dimethyl-2,4-cyclopentadien-1-amine C₁₀H₁₇NO 167.25 5 Ethyl, methoxy, methyl N/A Not specified

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